

# Application Notes and Protocols for Long-Term Animal Studies of Segesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting long-term animal studies with Segesterone Acetate (SA), a potent synthetic progestin. This document is intended to guide researchers in designing and executing preclinical safety and efficacy studies for SA-based therapeutics, such as contraceptives and hormone replacement therapies.

## Introduction

Segesterone Acetate (SA), also known as **Nestoron**e®, is a 19-norprogesterone derivative with high progestational activity.[1] It is a selective progesterone receptor (PR) agonist and is being developed for use in various long-acting contraceptive formulations, including vaginal rings and subcutaneous implants.[2] Due to its potent and selective action, thorough preclinical evaluation in relevant animal models is crucial to establish its long-term safety and efficacy profile.

### **Data Presentation**

The following tables summarize the available quantitative data from preclinical studies of Segesterone Acetate.

Table 1: Segesterone Acetate Dosage in a 4-Week Vaginal Ring Study in Cynomolgus Monkeys



| Parameter            | Value                                                       | Reference |
|----------------------|-------------------------------------------------------------|-----------|
| Animal Model         | Cynomolgus Monkey (female)                                  | [3]       |
| Administration Route | Intravaginal Ring                                           | [3]       |
| Dosage               | 80 - 100 μ g/day                                            | [3]       |
| Study Duration       | 4 weeks                                                     | [3]       |
| Key Findings         | No treatment-related clinical or pathological observations. | [3]       |

Table 2: Segesterone Acetate Dosage in a Perinatal and Postnatal Development Study in Rats



| Parameter                                    | Dosage<br>Group 1                                                                                                                                                                                               | Dosage<br>Group 2 | Dosage<br>Group 3 | Dosage<br>Group 4 | Reference |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|-------------------|-------------------|-----------|
| Animal Model                                 | Rat (female)                                                                                                                                                                                                    | Rat (female)      | Rat (female)      | Rat (female)      | [3]       |
| Administratio<br>n Route                     | Subcutaneou<br>s                                                                                                                                                                                                | Subcutaneou<br>s  | Subcutaneou<br>s  | Subcutaneou<br>s  | [3]       |
| Dosage                                       | 2 μg/kg/day                                                                                                                                                                                                     | 10 μg/kg/day      | 50 μg/kg/day      | 250<br>μg/kg/day  | [3]       |
| Maternal and<br>Reproductive<br>NOEL         | < 2 μg/kg/day                                                                                                                                                                                                   | -                 | -                 | -                 | [3]       |
| Offspring<br>Viability and<br>Growth<br>NOEL | < 2 μg/kg/day                                                                                                                                                                                                   | -                 | -                 | -                 | [3]       |
| Key Findings                                 | Perinatal pup deaths at ≥ 2 µg/kg/day.  Maternal mortality during parturition at 50 and 250 µg/kg/day.  Feminization of male pups (increased anogenital distance) at 10 and 50 µg/kg/day, which was reversible. | -                 | -                 | -                 | [3]       |



Table 3: Reference Data from Long-Term Studies of Other Progestins in Animal Models

| Compoun<br>d                                 | Animal<br>Model  | Administr<br>ation<br>Route | Dosage                                        | Study<br>Duration | Key<br>Findings                                                    | Referenc<br>e |
|----------------------------------------------|------------------|-----------------------------|-----------------------------------------------|-------------------|--------------------------------------------------------------------|---------------|
| Progestero<br>ne                             | Rhesus<br>Monkey | Intravagina<br>I Ring       | 235 or<br>1770 μ<br>g/day                     | 52 weeks          | Suppression of ovarian function, endometrial atrophy at high dose. | [4]           |
| Medroxypr<br>ogesterone<br>Acetate<br>(DMPA) | Rabbit           | Intramuscu<br>lar           | 3, 10, and<br>30 mg/kg<br>(every 3<br>months) | 1 year            | Low<br>toxicity at<br>the doses<br>given.                          | [5]           |
| Medroxypr<br>ogesterone<br>Acetate<br>(DMPA) | Rhesus<br>Monkey | Intramuscu<br>lar           | 3, 10, and<br>30 mg/kg<br>(every 3<br>months) | 28 months         | Low<br>toxicity at<br>the doses<br>given.                          | [5]           |

### **Signaling Pathway of Segesterone Acetate**

Segesterone Acetate exerts its primary effects through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. This interaction modulates the transcription of target genes, leading to its contraceptive and therapeutic effects. The primary mechanism of action for contraception is the suppression of the mid-cycle surge of luteinizing hormone (LH), which in turn inhibits ovulation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Approaches to Nestorone Subdermal Implant Therapy in Women's Health PMC [pmc.ncbi.nlm.nih.gov]



- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Non-clinical studies of progesterone PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the 1-year (13-cycle) segesterone acetate and ethinylestradiol contraceptive vaginal system: results of two multicentre, open-label, single-arm, phase 3 trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term Animal Studies of Segesterone Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681719#segesterone-acetate-dosage-for-long-term-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com